Butyl(2-methyl-2-nitropropyl)cyanamide

Description

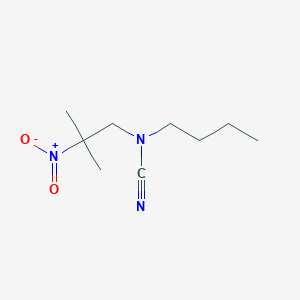

Structure

3D Structure

Properties

CAS No. |

90951-40-9 |

|---|---|

Molecular Formula |

C9H17N3O2 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

butyl-(2-methyl-2-nitropropyl)cyanamide |

InChI |

InChI=1S/C9H17N3O2/c1-4-5-6-11(8-10)7-9(2,3)12(13)14/h4-7H2,1-3H3 |

InChI Key |

LVTIASIQKAJNAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC(C)(C)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 2 Methyl 2 Nitropropyl Cyanamide and Analogous Structures

Chemo-, Regio-, and Stereoselective Considerations in Complex Synthetic Pathways

Chemoselectivity

Chemoselectivity is a paramount concern in any synthetic sequence leading to Butyl(2-methyl-2-nitropropyl)cyanamide. The key challenge lies in the mutual compatibility of the cyanamide (B42294) and nitro functionalities, along with the reagents required for their introduction. The cyanamide moiety possesses a dual nature, with a nucleophilic sp³-hybridized nitrogen and an electrophilic nitrile carbon. nih.gov Conversely, the nitro group is a powerful electron-withdrawing group that can be susceptible to reduction and can activate adjacent protons. nih.gov

A synthetic strategy would likely involve the prior synthesis of the N-butyl(2-methyl-2-nitropropyl)amine precursor, followed by a final N-cyanation step. This approach avoids exposing the sensitive cyanamide group to the potentially harsh conditions often required for introducing a tertiary nitro group.

The final N-cyanation of the secondary amine precursor must be performed with high chemoselectivity. Traditional cyanating agents like the highly toxic cyanogen (B1215507) bromide are effective but may not be suitable for complex substrates. cardiff.ac.ukcardiff.ac.uk Modern alternatives offer milder conditions and improved functional group tolerance. cardiff.ac.uk For instance, trichloroacetonitrile (B146778) has been reported as an effective cyanating reagent for secondary amines in a one-pot protocol. nih.gov Another approach involves the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which can act as an electrophilic cyanide source. cardiff.ac.uk

| Cyanating Reagent | Typical Conditions | Advantages | Potential Chemoselectivity Issues |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | Base (e.g., K₂CO₃), solvent (e.g., CH₂Cl₂) | High reactivity, widely used. cardiff.ac.uk | High toxicity, potential side reactions with sensitive groups. |

| Trichloroacetonitrile (Cl₃CCN) | One-pot, two-step procedure. cardiff.ac.uk | Less toxic than BrCN, operationally simple. cardiff.ac.ukcardiff.ac.uk | Requires careful control of reaction conditions. |

| N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | Used in deoxycyanamidation of alcohols. cardiff.ac.uk | Avoids highly toxic reagents. cardiff.ac.uk | Reactivity profile may be substrate-dependent. |

| Thiocyanoimidazolium salts | Amine base (e.g., DIPEA). nih.gov | Operationally simple, wide scope. nih.gov | Reagents can be thermally sensitive. nih.gov |

Regioselectivity

Regioselectivity in the synthesis of this compound is primarily concerned with the formation of the 2-methyl-2-nitropropyl fragment. The introduction of a nitro group onto a tertiary carbon atom must be precise. Direct nitration of the corresponding alkane is generally not a viable method due to a lack of selectivity and harsh conditions. nih.gov

A more controlled and widely adopted strategy involves the conjugate addition (Michael addition) of a nucleophile to a nitroalkene. In a plausible retrosynthetic pathway, the 2-methyl-2-nitropropyl unit could be constructed from 2-methyl-1-nitroprop-1-ene. The reaction of an appropriate nucleophile would selectively add to the β-carbon of the nitroalkene, driven by the strong electron-withdrawing nature of the nitro group. researchgate.net This method offers high regioselectivity, ensuring the formation of the desired constitutional isomer. researchgate.net

Alternatively, methods for the ipso-nitration of functional groups like arylboronic acids have been developed to achieve high regioselectivity in aromatic systems, showcasing modern approaches to controlled nitration. nih.govorganic-chemistry.org While not directly applicable to the aliphatic target, these principles of using pre-functionalized substrates to direct the position of nitration are central to modern synthetic design.

| Methodology | Substrate | Key Features | Regioselectivity Control |

|---|---|---|---|

| Conjugate Addition to Nitroalkenes | α,β-Unsaturated nitro compounds (e.g., 2-methyl-1-nitroprop-1-ene) | Mild conditions, high yields. | Excellent regioselectivity; addition occurs at the β-position relative to the nitro group. researchgate.netresearchgate.net |

| Nucleophilic Substitution | Alkyl halides or tosylates | Uses nitrite (B80452) salts (e.g., AgNO₂, NaNO₂). | Regioselectivity is determined by the position of the leaving group on the starting material. |

| ipso-Nitration | Arylboronic acids | Metal-free or photocatalytic options available, mild conditions. nih.govorganic-chemistry.org | Excellent regioselectivity; the nitro group replaces the boronic acid moiety. nih.gov |

Stereoselectivity

The specific target molecule, this compound, possesses a quaternary carbon atom (C2 of the propyl chain) bonded to a methyl group, a nitro group, and two different alkyl chains. This carbon is not a stereocenter, and therefore, the molecule is achiral. As such, stereoselective considerations for its direct synthesis are not applicable.

However, in the synthesis of analogous structures where a stereocenter is present, controlling the stereochemical outcome is crucial. For example, in a hypothetical analog such as Butyl(2-nitrobutyl)cyanamide, the carbon atom bearing the nitro group (C2) is chiral. The synthesis of such a molecule would require stereoselective methods. masterorganicchemistry.com

The field of asymmetric synthesis offers numerous strategies to achieve high stereoselectivity in the formation of chiral nitro compounds. mdpi.com Organocatalysis, for instance, has been successfully employed in the enantioselective conjugate addition of nucleophiles to nitroalkenes, yielding products with high enantiomeric excess. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. masterorganicchemistry.com Enzymatic reactions can also provide exquisite stereocontrol, although their application may be limited by substrate scope. beilstein-journals.org For a reaction to be stereospecific, starting materials that differ only in their configuration must be converted into stereoisomeric products. masterorganicchemistry.com

| Reaction Type | Example | Stereochemical Control | Relevance to Analogous Structures |

|---|---|---|---|

| Asymmetric Conjugate Addition | Addition of malonates to nitroalkenes using a chiral catalyst. | Creates a new stereocenter with high enantioselectivity. | Applicable for synthesizing chiral β-nitro esters, which can be precursors to chiral nitroalkanes. |

| Enantioselective Reduction | Reduction of a prochiral nitro-ketone using a chiral reducing agent. | Can produce chiral secondary nitroalcohols. | Useful for creating analogs with hydroxyl and nitro groups on adjacent stereocenters. |

| Enzymatic Conversion | Enzyme-catalyzed reactions on nitro-functionalized substrates. | Enzymes can distinguish between enantiotopic faces or groups, leading to high stereoselectivity. beilstein-journals.org | Provides access to optically pure nitro compounds for use as building blocks. |

Reactivity and Mechanistic Investigations of Butyl 2 Methyl 2 Nitropropyl Cyanamide

Reactivity Profiles at the Cyanamide (B42294) Nitrogen Center

The cyanamide functional group is characterized by a unique electronic structure, featuring a nitrogen atom attached to a nitrile group (-N-C≡N). researchgate.net This arrangement results in a duality of chemical behavior, where different atoms within the moiety can act as either nucleophiles or electrophiles. nih.gov

The amino nitrogen in the Butyl(2-methyl-2-nitropropyl)cyanamide molecule is sp³-hybridized and possesses a lone pair of electrons. This lone pair makes the nitrogen atom a nucleophilic center, capable of attacking various electrophilic species. nih.gov The chemistry of the cyanamide moiety is significantly influenced by this nucleophilic sp³-amino nitrogen. nih.gov This inherent nucleophilicity allows the cyanamide to participate in a variety of reactions, including alkylations and additions, forming the basis for the synthesis of more complex nitrogen-containing structures.

In contrast to the nucleophilic amino nitrogen, the nitrile carbon atom of the cyanamide group is electrophilic. researchgate.netnih.gov The strong electron-withdrawing effect of the two adjacent nitrogen atoms polarizes the carbon-nitrogen triple bond, rendering the carbon atom susceptible to attack by nucleophiles. libretexts.org This electrophilicity is a key feature of the nitrile group in general and is pronounced in the cyanamide structure. libretexts.orgwikipedia.org Computational studies on various nitrile-containing compounds have confirmed that cyanamides possess significantly electrophilic nitrile moieties, which correlates with their reactivity towards thiol nucleophiles. researchgate.net This electrophilic character allows for a range of nucleophilic addition reactions across the C≡N triple bond. wikipedia.org

The dual reactivity of the cyanamide group facilitates its use as a building block for various nitrogen-rich molecules, including ureas, thioureas, and guanidines. researchgate.net These transformations typically involve the nucleophilic addition of a reagent to the electrophilic nitrile carbon.

Urea (B33335) Formation: The hydrolysis of cyanamides can lead to the formation of urea derivatives. This reaction can be catalyzed by acids or bases. google.comgoogle.com Under acidic conditions, the cyanamide is converted to urea, which can be facilitated by heat and pressure. google.com The process involves the addition of water across the carbon-nitrogen triple bond. google.comorganic-chemistry.org

Thiourea (B124793) Formation: Thioureas can be synthesized from cyanamides through the reaction with hydrogen sulfide (B99878) or its salts. wikipedia.org For example, thiourea itself is manufactured industrially by the reaction of hydrogen sulfide with calcium cyanamide. wikipedia.org This reaction underscores the susceptibility of the cyanamide's electrophilic carbon to attack by sulfur nucleophiles. researchgate.netmdpi.comnih.gov

Guanidine (B92328) Formation: The addition of amines to the cyanamide moiety is a well-established method for the synthesis of substituted guanidines. cardiff.ac.ukthieme-connect.de This reaction, often referred to as guanylation, can be catalyzed by various agents, including scandium(III) triflate and lanthanide amides, and can proceed under mild conditions. organic-chemistry.org The reaction of a primary or secondary amine with a cyanamide derivative results in the formation of a new carbon-nitrogen bond, yielding the highly basic guanidine functional group. google.comscholaris.ca

| Reactant | Product Class | General Reaction |

|---|---|---|

| Water (H₂O) | Urea | R₂N−C≡N + H₂O → R₂N−CO−NH₂ |

| Hydrogen Sulfide (H₂S) | Thiourea | R₂N−C≡N + H₂S → R₂N−CS−NH₂ |

| Amine (R'₂NH) | Guanidine | R₂N−C≡N + R'₂NH → R₂N−C(=NH)−NR'₂ |

Intramolecular Cyclization Pathways and Rearrangement Reactions

The dual functionality of this compound, particularly after the reduction of the nitro group, opens pathways for intramolecular cyclization. The cyanamide moiety can react with various nucleophiles. nih.govresearchgate.net Following the reduction of the nitro group to a primary amine, the resulting molecule, Butyl(2-amino-2-methylpropyl)cyanamide, contains both a nucleophilic amine and an electrophilic cyanamide carbon.

This arrangement is conducive to an intramolecular cyclization reaction, where the newly formed amino group attacks the carbon of the cyanamide. This process would lead to the formation of a five-membered cyclic guanidine derivative. Such cyclizations are a known strategy for the synthesis of heterocyclic systems. rsc.org

Proposed Intramolecular Cyclization:

Reduction: The nitro group of this compound is reduced to a primary amine.

Nucleophilic Attack: The primary amine nitrogen atom attacks the electrophilic carbon of the cyanamide group.

Cyclization: A five-membered ring is formed, yielding a substituted 2-iminoimidazolidine derivative.

Rearrangement reactions involving the cyanamide group itself are also known, though often requiring specific catalysts or conditions. acs.org However, the most probable pathway for this specific compound involves the interaction between the two functional groups at either end of the propyl chain after a preliminary transformation.

Organometallic and Organocatalytic Transformations of the Compound

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. libretexts.orgmdpi.comlibretexts.org Many of these reactions involving nitroalkanes, such as α-arylation or addition to alkenes, proceed through a nitronate anion intermediate, which acts as a soft nucleophile. chemistryviews.org As established, this compound cannot form a nitronate anion due to the absence of an α-hydrogen. This severely limits its participation in many common palladium-catalyzed transformations of nitroalkanes.

However, recent advancements have shown that tertiary nitroalkanes can be synthesized via nickel/photoredox dual-catalyzed C-alkylation of secondary nitroalkanes, indicating that metal-catalyzed pathways for sterically hindered nitro compounds are possible. nih.govorganic-chemistry.org While the subject compound itself would not be a substrate for this specific reaction, it demonstrates that catalytic systems can be designed to handle sterically congested centers. Potential palladium-catalyzed reactions for this molecule might involve activation of other parts of the molecule or denitration reactions, rather than functionalization at the α-carbon.

Asymmetric organocatalysis often relies on the activation of substrates through the formation of enamines or iminium ions, or through hydrogen bonding interactions. Many organocatalytic reactions involving nitroalkanes, such as Michael additions, utilize the nitro group to acidify the α-proton, enabling the formation of a nucleophile. acs.orgnih.govresearchgate.net

Given that this compound is a saturated alkane with a tertiary nitro group, it is not a suitable substrate for the most common organocatalytic activation modes.

It cannot form an enamine or enolate at the α-position.

It is not an electrophile like a nitroalkene.

It lacks the α-proton necessary for deprotonation to act as a nucleophile in reactions like Michael or Henry additions. acs.orgresearchgate.net

Therefore, the direct application of this compound in common asymmetric organocatalytic transformations is highly unlikely. Any potential organocatalytic reaction would likely require a preliminary transformation of the molecule, for instance, the reduction of the nitro group to an amine, which could then participate in subsequent catalytic reactions.

Detailed Mechanistic Elucidation of Key Reaction Pathways

Based on the analysis above, the most plausible and significant reaction pathway for this compound is the reduction of its nitro group followed by intramolecular cyclization.

Mechanism: Reduction-Cyclization Pathway

Nitro Group Reduction: The reaction initiates with the reduction of the tertiary nitro group. Using a catalytic hydrogenation system (e.g., H₂ over Pd/C) as an example, the mechanism involves the adsorption of the nitro group onto the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are sequentially added to the nitrogen and oxygen atoms. This process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the primary amine, Butyl(2-amino-2-methylpropyl)cyanamide.

Intramolecular Cyclization (Guanidine Formation):

Activation: The cyanamide group can be protonated under mildly acidic conditions or activated by a Lewis acid, enhancing the electrophilicity of the nitrile carbon.

Nucleophilic Attack: The lone pair of the primary amine nitrogen acts as a nucleophile, attacking the activated cyanamide carbon. This step is an intramolecular addition reaction.

Proton Transfer: A proton transfer from the attacking nitrogen to the cyanamide nitrogen occurs, leading to a neutral cyclic intermediate.

Tautomerization: The resulting intermediate, a cyclic amidine, will exist in equilibrium with its tautomeric form, resulting in the final 2-iminoimidazolidine product, a type of cyclic guanidine.

This reduction-cyclization cascade represents a logical and synthetically valuable transformation, converting an acyclic nitro-cyanamide into a functionalized heterocyclic system.

After conducting a thorough search of the available scientific literature, it has been determined that there is no specific information available for the chemical compound “this compound” in the context of the requested applications.

Consequently, it is not possible to generate an article that adheres to the provided outline, which requires detailed research findings and data tables specifically concerning this compound's role in advanced organic synthesis. The search results did not yield any studies on its use as a precursor for nitrogen-containing heterocycles, its application in the total synthesis of complex molecules, or its utility as a building block in the construction of poly-functionalized structures and bioactive amine derivatives.

Therefore, the requested article focusing solely on “this compound” and its specific applications as outlined cannot be produced at this time due to the absence of relevant scientific data.

Applications in Advanced Organic Synthesis and Building Block Utility

Contributions to Divergent Synthesis and Scaffold Diversity

The unique structural features of Butyl(2-methyl-2-nitropropyl)cyanamide, combining a reactive cyanamide (B42294) group, a sterically hindered nitroalkane, and a butyl chain, theoretically position it as a valuable building block in divergent synthesis. The presence of multiple reactive sites allows for the selective and sequential introduction of various functional groups, leading to a diverse range of molecular scaffolds from a single starting material.

The cyanamide moiety itself is a versatile functional group that can undergo a variety of transformations. For instance, it can be hydrated to form ureas, react with amines to yield guanidines, or participate in cycloaddition reactions to generate heterocycles. The nitro group, on the other hand, is a powerful electron-withdrawing group that can be reduced to an amine, transformed into a carbonyl group via the Nef reaction, or used in C-C bond-forming reactions such as the Henry (nitroaldol) reaction.

This orthogonal reactivity would, in principle, allow for a divergent synthetic strategy. For example, initial reactions could target the cyanamide group while leaving the nitro group intact. The resulting products could then undergo further transformations at the nitro position, leading to a library of compounds with diverse functionalities and stereochemistries. The butyl group, while less reactive, can influence the solubility and lipophilicity of the resulting molecules, which is an important consideration in medicinal chemistry and materials science.

The table below illustrates a hypothetical divergent synthesis pathway starting from this compound, showcasing the potential for generating scaffold diversity.

| Reaction Step | Reagents and Conditions | Intermediate/Product Scaffold | Potential Further Diversification |

| 1. Guanidine (B92328) Formation | R-NH2, heat | N-butyl-N'-(substituted)-N''-(2-methyl-2-nitropropyl)guanidine | Cyclization to form heterocyclic systems |

| 2. Urea (B33335) Formation | H2O, acid or base catalyst | N-butyl-N-(2-methyl-2-nitropropyl)urea | Derivatization of the urea nitrogens |

| 3. Nitro Group Reduction | H2, Pd/C or other reducing agents | Butyl(2-amino-2-methylpropyl)cyanamide | Acylation, alkylation, or diazotization of the resulting amine |

| 4. Nef Reaction | Strong base, followed by acidic workup | Butyl(2-methyl-2-oxopropyl)cyanamide | Wittig reaction, reductive amination |

This theoretical framework highlights the potential of this compound as a precursor for generating a wide array of molecular architectures, a key goal in combinatorial chemistry and drug discovery.

Integration into Continuous Flow Chemistry and Scalable Protocols

The integration of this compound into continuous flow chemistry systems could offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow processes involve the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control is particularly beneficial when dealing with potentially hazardous reagents or highly exothermic reactions, which can be associated with nitro compounds.

The development of scalable protocols for the synthesis of this compound and its derivatives would be crucial for its potential industrial applications. Flow chemistry is inherently scalable; increasing the production rate can often be achieved by simply running the system for a longer period or by using a larger reactor. This contrasts with traditional batch processes, where scaling up can be challenging and may require significant process re-optimization.

The table below outlines a conceptual continuous flow process for a hypothetical transformation of this compound.

| Process Step | Flow Reactor Module | Key Parameters | Advantages in Flow |

| Nitro Group Reduction | Packed-bed reactor with a solid-supported catalyst (e.g., Pd/C) | Temperature, pressure, flow rate, hydrogen gas concentration | Enhanced safety by minimizing the amount of H2 gas at any given time; improved catalyst efficiency and easy separation. |

| In-line Purification | Liquid-liquid extraction module or scavenger resin column | Solvent flow rates, choice of scavenger resin | Automated purification, reducing the need for manual workup and minimizing waste generation. |

| Guanidine Formation | Heated microreactor | Temperature, residence time, stoichiometry of amine | Precise temperature control to prevent side reactions; rapid mixing to ensure high conversion rates. |

While specific experimental protocols for this compound in continuous flow systems are not documented, the general principles of flow chemistry strongly suggest that its synthesis and derivatization could be made safer, more efficient, and scalable using this technology. Further research would be needed to develop and optimize such processes.

Computational and Theoretical Studies on Butyl 2 Methyl 2 Nitropropyl Cyanamide

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Butyl(2-methyl-2-nitropropyl)cyanamide, DFT calculations can elucidate potential reaction pathways, identify transition states, and determine the thermodynamics and kinetics of various transformations. While specific studies on this exact molecule are not available in the cited literature, the principles of DFT have been extensively applied to molecules containing cyanamide (B42294) and nitro functional groups. mdpi.comresearchgate.net

DFT studies on similar cyanamide-containing compounds have successfully revealed rate-limiting steps in reaction mechanisms, such as the formation of a C-N bond during dimerization. mdpi.comresearchgate.net These calculations can analyze the effects of solvents on reaction barriers, demonstrating how explicit solvent molecules can significantly lower the free energy barrier of a rate-limiting step by facilitating bond formation. mdpi.comresearchgate.net For a molecule like this compound, DFT could be employed to study its potential hydrolysis, cycloaddition reactions, or rearrangements. nih.gov For instance, a computational study on the rearrangement of a benzyl (B1604629) cyanamide derivative utilized DFT (specifically, the M06-2X functional) to calculate transition state energies and Gibbs free energy differences, providing insight into reaction feasibility. acs.org

A hypothetical DFT analysis of a reaction involving this compound might involve mapping the potential energy surface for a proposed transformation. The table below illustrates the type of data that would be generated to compare different reaction pathways.

| Reaction Pathway | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Pathway A: Hydrolysis | -850.12345 | -850.09876 | -850.15432 | 15.5 | -19.4 |

| Pathway B: Cyclization | -850.12345 | -850.08765 | -850.14321 | 22.5 | -12.4 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions. youtube.com For a flexible molecule like this compound, with its rotatable butyl chain, MD simulations are essential for exploring its conformational landscape.

The simulation process involves defining an initial atomic configuration, assigning initial velocities based on the system's temperature, and then calculating the forces on each atom to predict its movement over small time steps. youtube.com The resulting trajectory provides a dynamic picture of the molecule's behavior. This information is crucial for understanding reactivity, as the accessibility of reactive sites often depends on the molecule's conformation.

An illustrative summary of results from a hypothetical MD simulation on this compound is presented below.

| Simulation Parameter | Value | Description |

| Ensemble | NVT (Canonical) | Constant Number of particles, Volume, and Temperature. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Dominant Conformer | Gauche | The orientation of the butyl group relative to the cyanamide nitrogen. |

| Average End-to-End Distance | 8.5 Å | A measure of the molecule's compactness. |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Quantum Chemical Prediction of Novel Transformations and Selectivity

Quantum chemical methods, which include DFT and other ab initio techniques, are instrumental in predicting the feasibility of novel chemical reactions and understanding the origins of selectivity (i.e., why one product is formed over another). researchgate.net By calculating the energies of reactants, products, and transition states, these methods can forecast whether a reaction is thermodynamically favorable and kinetically accessible. quantistry.com

The development of automated reaction path search methods allows for the ab initio prediction of chemical reactions without prior knowledge or experimental data. acs.org These computational tools can explore a vast network of possible reactions to identify plausible pathways. researchgate.net For this compound, such methods could be used to discover previously unknown transformations, such as unique cyclizations, rearrangements, or fragmentations driven by the interplay of its nitro and cyanamide functionalities.

For example, quantum chemical calculations could be used to assess the viability of a Claisen-type rearrangement, as has been done for other unsaturated systems. acs.org By comparing the activation energies for different potential reaction channels, chemists can predict which reaction is most likely to occur. These predictions can guide experimental efforts, saving time and resources by focusing on the most promising synthetic routes. quantistry.com

The following table provides a hypothetical comparison of predicted selectivities for a reaction involving this compound.

| Reaction Type | Product | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major/Minor Product |

| Intramolecular Cycloaddition | Product A (5-membered ring) | 25.3 | Minor |

| Intramolecular Cycloaddition | Product B (6-membered ring) | 21.8 | Major |

| Rearrangement | Product C | 35.1 | Not observed |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Electronic Structure Analysis of Inter-functional Group Interactions

The reactivity and properties of a molecule are governed by its electronic structure—the distribution of electrons in orbitals and the interactions between them. An analysis of the electronic structure of this compound can reveal crucial insights into the interplay between its constituent functional groups: the electron-withdrawing nitro group, the versatile cyanamide group, and the alkyl framework.

The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. lkouniv.ac.in Its electronic structure is characterized by a delocalized π molecular orbital that encompasses the nitrogen and two oxygen atoms, resulting in N-O bond lengths that are intermediate between a single and double bond. lkouniv.ac.in This electron-withdrawing nature makes the α-hydrogen atoms on adjacent carbons acidic. lkouniv.ac.in The cyanamide group, on the other hand, can act as both a nucleophile (at the amino nitrogen) and an electrophile (at the nitrile carbon). researchgate.netmdpi.com

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these interactions. NBO analysis examines the donation of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, one would expect to find significant electronic interactions between the lone pairs of the cyanamide nitrogen, the π-system of the nitrile, and the σ* (antibonding) orbitals of the nitropropyl group. These interactions influence the molecule's geometry, stability, and reactivity. Studies on nitroaromatic compounds have used various quantum chemical methods to investigate their electronic structure and understand their chemical behavior. nih.govacs.org

A hypothetical summary of key electronic properties for this compound is shown below.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -8.2 eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | An indicator of chemical reactivity and stability. |

| Mulliken Charge on Nitro Group (NO2) | -0.45 e | Indicates significant electron density on the nitro group, consistent with its electron-withdrawing nature. researchgate.net |

| Mulliken Charge on Cyanamide N (Butyl side) | -0.38 e | Suggests this nitrogen atom is a likely site for electrophilic attack. |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis and Transformation

The synthesis and transformation of cyanamides have been a subject of significant interest, with a continuous drive to develop more efficient and selective catalytic systems. nih.govresearchgate.net For a sterically demanding substrate like Butyl(2-methyl-2-nitropropyl)cyanamide, the development of bespoke catalysts is crucial. Future research could focus on several key areas:

Transition Metal Catalysis: While copper- and rhodium-catalyzed reactions are known for cyanamide (B42294) synthesis and transformation, exploring other transition metals could offer new reactivities. nih.gov For instance, palladium-catalyzed cross-coupling reactions could be investigated to introduce aryl or vinyl groups, although the steric hindrance around the cyanamide nitrogen might pose a challenge. Research into catalysts with tailored ligand spheres to accommodate bulky substrates would be highly beneficial.

Photoredox Catalysis: The application of photoredox catalysis in cyanamide chemistry is an emerging area. Future studies could explore visible-light-mediated transformations of this compound, potentially enabling novel reaction pathways that are not accessible through traditional thermal methods. The nitro group in the molecule might also participate in or be influenced by photochemical processes.

Biocatalysis: The use of enzymes for the synthesis or modification of cyanamides is a largely unexplored frontier. Screening for or engineering enzymes that can selectively act on the cyanamide or nitro group of this compound could provide highly efficient and environmentally friendly synthetic routes.

| Catalyst System | Potential Transformation | Expected Advantage |

| Palladium(0) with bulky phosphine (B1218219) ligands | Cross-coupling with aryl halides | Introduction of aromatic moieties |

| Iridium-based photoredox catalyst | Radical addition to the cyano group | Mild reaction conditions, novel functionalities |

| Engineered nitrilase enzyme | Selective hydrolysis of the cyano group | High selectivity, green reaction conditions |

Exploration of Sustainable and Green Chemistry Principles in Compound Derivatization

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of sustainable methodologies for its derivatization.

Key areas of focus would include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. For example, cycloaddition reactions of the cyanamide group are inherently atom-economical. mdpi.com

Use of Safer Reagents and Solvents: Moving away from toxic reagents like cyanogen (B1215507) bromide, which has been traditionally used for cyanation, is a critical goal. cardiff.ac.ukorganic-chemistry.org Research into alternative, less hazardous cyanating agents or in situ generation of the cyanating species would be a significant advancement. organic-chemistry.org The use of greener solvents, such as water, ionic liquids, or supercritical fluids, should also be investigated.

Energy Efficiency: Employing catalytic methods, microwave-assisted synthesis, or flow chemistry can significantly reduce energy consumption compared to conventional batch processes that require prolonged heating.

| Green Chemistry Principle | Application to this compound Derivatization |

| High Atom Economy | [3+2] Cycloaddition reactions to form nitrogen-rich heterocycles. mdpi.com |

| Safer Reagents | One-pot oxidation-cyanation of the corresponding secondary amine using less toxic cyanide sources. organic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis of derivatives to reduce reaction times. |

Expansion of Synthetic Utility in the Preparation of Advanced Materials and Functional Molecules

The cyanamide functional group is a versatile building block for the synthesis of a wide array of nitrogen-containing compounds. researchgate.netresearchgate.net The unique substitution pattern of this compound could be leveraged to create novel materials and functional molecules.

Polymer Chemistry: The bifunctional nature of the cyanamide moiety makes it a potential monomer for polymerization reactions. chemicalbook.com Research could focus on the synthesis of polymers incorporating the this compound unit, which could lead to materials with interesting properties, such as thermal stability or specific recognition capabilities, imparted by the nitro and bulky alkyl groups.

Heterocyclic Synthesis: Cyanamides are excellent precursors for a variety of nitrogen-containing heterocycles, such as triazines, oxadiazoles, and guanidines. mdpi.comchemicalbook.com The sterically hindered and electron-withdrawing nature of the substituents in this compound could influence the regioselectivity and stereoselectivity of cycloaddition and cyclization reactions, leading to novel heterocyclic scaffolds.

Coordination Chemistry: The nitrogen atoms of the cyanamide group can coordinate to metal centers, forming coordination polymers or discrete metal complexes. mdpi.com The specific steric and electronic properties of this compound could lead to complexes with unique catalytic or material properties.

| Target Molecule/Material | Synthetic Approach | Potential Application |

| Polycyanamide | Anionic or coordination polymerization | Thermally stable polymer |

| Substituted Triazine | [2+2+2] Cyclotrimerization with alkynes | Functional organic material |

| Metal-Organic Framework (MOF) | Coordination with metal ions | Gas storage or catalysis |

Interdisciplinary Research with Material Sciences for Novel Applications

The intersection of chemistry and material science offers exciting opportunities for the development of new technologies. This compound and its derivatives could find applications in various areas of material science.

Energetic Materials: The presence of a nitro group suggests that derivatives of this compound could be investigated as components of energetic materials or propellants. The cyanamide group could act as a fuel, while the nitro group would be the oxidizer.

Surface Modification: The cyanamide group can be used to anchor molecules to surfaces. Research could explore the use of this compound to modify the surface properties of materials, for example, to create hydrophobic or functionalized coatings.

Semiconducting Materials: Nitrogen-rich organic compounds, such as graphitic carbon nitride derived from precursors like cyanamide, have shown promise as metal-free semiconductors. mdpi.com Future work could investigate the pyrolysis of this compound or its polymers to produce novel carbon nitride materials with tailored electronic properties.

Design of New Chemical Probes and Tools for Chemical Biology Studies

Chemical probes are essential tools for studying biological systems. youtube.com The reactivity of the cyanamide group could be harnessed to design new probes for chemical biology applications.

Covalent Inhibitors: The electrophilic nature of the cyano group makes it a potential "warhead" for the design of covalent inhibitors of enzymes. By attaching a suitable targeting moiety to the this compound scaffold, it might be possible to develop selective inhibitors for specific proteins.

Fluorescent Probes: The cyano group can influence the photophysical properties of a molecule. It may be possible to design fluorescent probes where the fluorescence is modulated by a reaction involving the cyanamide moiety. For example, a probe could be designed to "turn on" its fluorescence upon reaction with a specific biological analyte. nih.gov

Activity-Based Probes: These probes are used to profile the activity of entire classes of enzymes in complex biological samples. A probe based on the this compound scaffold could be developed to target specific enzyme families that react with the cyanamide group.

| Probe Type | Design Strategy | Potential Biological Target |

| Covalent Inhibitor | Incorporation of a pharmacophore that directs the molecule to the active site of an enzyme. | Cysteine proteases or other enzymes with nucleophilic residues. |

| Fluorescent Probe | Conjugation to a fluorophore whose emission is quenched until a reaction with an analyte occurs. | Reactive oxygen species or specific metal ions. |

| Activity-Based Probe | Attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and identification of labeled proteins. | Uncharacterized enzymes that react with cyanamides. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.